molecular formula C31H27N5O3S B11688919 N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B11688919
M. Wt: 549.6 g/mol
InChI Key: CNKQYBIRLOWRFD-UZWMFBFFSA-N
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Description

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a triazolylsulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves multiple steps. The synthetic route often starts with the preparation of the hydrazide precursor, followed by the introduction of the triazolylsulfanyl group. The final step involves the condensation of the hydrazide with the aldehyde to form the desired compound. Reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid .

Chemical Reactions Analysis

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .

Scientific Research Applications

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with DNA synthesis or protein function, resulting in cell death or growth inhibition .

Comparison with Similar Compounds

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can be compared with similar compounds such as:

Properties

Molecular Formula

C31H27N5O3S

Molecular Weight

549.6 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C31H27N5O3S/c1-38-27-18-17-24(19-28(27)39-21-23-11-5-2-6-12-23)20-32-33-29(37)22-40-31-35-34-30(25-13-7-3-8-14-25)36(31)26-15-9-4-10-16-26/h2-20H,21-22H2,1H3,(H,33,37)/b32-20+

InChI Key

CNKQYBIRLOWRFD-UZWMFBFFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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